molecular formula C41H59N5O9S B12430049 cIAP1 Ligand-Linker Conjugates 1

cIAP1 Ligand-Linker Conjugates 1

Cat. No.: B12430049
M. Wt: 798.0 g/mol
InChI Key: VRIPTOPZFCHVHG-CAMYFPOLSA-N
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Properties

Molecular Formula

C41H59N5O9S

Molecular Weight

798.0 g/mol

IUPAC Name

[(Z)-2-methylidenepent-3-enyl] N-[(2S)-1-[[(1S)-2-[(2S)-2-[4-[3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]benzoyl]-1,3-thiazol-2-yl]pyrrolidin-1-yl]-1-cyclohexyl-2-oxoethyl]amino]-1-oxopropan-2-yl]-N-methylcarbamate

InChI

InChI=1S/C41H59N5O9S/c1-5-11-29(2)27-55-41(50)45(4)30(3)38(48)44-36(31-12-7-6-8-13-31)40(49)46-18-10-16-35(46)39-43-34(28-56-39)37(47)32-14-9-15-33(26-32)54-25-24-53-23-22-52-21-20-51-19-17-42/h5,9,11,14-15,26,28,30-31,35-36H,2,6-8,10,12-13,16-25,27,42H2,1,3-4H3,(H,44,48)/b11-5-/t30-,35-,36-/m0/s1

InChI Key

VRIPTOPZFCHVHG-CAMYFPOLSA-N

Isomeric SMILES

C/C=C\C(=C)COC(=O)N(C)[C@@H](C)C(=O)N[C@@H](C1CCCCC1)C(=O)N2CCC[C@H]2C3=NC(=CS3)C(=O)C4=CC(=CC=C4)OCCOCCOCCOCCN

Canonical SMILES

CC=CC(=C)COC(=O)N(C)C(C)C(=O)NC(C1CCCCC1)C(=O)N2CCCC2C3=NC(=CS3)C(=O)C4=CC(=CC=C4)OCCOCCOCCOCCN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cIAP1 Ligand-Linker Conjugates 1 involves the conjugation of an IAP ligand to a PROTAC linker. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail . the general approach involves standard organic synthesis techniques, including coupling reactions and purification steps.

Industrial Production Methods

Industrial production methods for this compound are not explicitly detailed in the available literature. Typically, such compounds are produced in specialized facilities with stringent quality control measures to ensure purity and consistency .

Chemical Reactions Analysis

Types of Reactions

cIAP1 Ligand-Linker Conjugates 1 primarily undergoes reactions typical of organic compounds, including:

Common Reagents and Conditions

Common reagents and conditions for these reactions include:

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as alkyl halides or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. Generally, the reactions aim to modify the functional groups on the ligand or linker to enhance the compound’s activity or stability .

Biological Activity

cIAP1 (cellular inhibitor of apoptosis protein 1) is a member of the inhibitor of apoptosis protein (IAP) family, which plays a crucial role in regulating cell survival and apoptosis. The development of cIAP1 Ligand-Linker Conjugates, particularly cIAP1 Ligand-Linker Conjugates 1, represents a significant advancement in targeted protein degradation strategies, leveraging the unique properties of IAPs and E3 ubiquitin ligases.

Overview of cIAP1 Ligand-Linker Conjugates

cIAP1 Ligand-Linker Conjugates are designed to selectively target and induce the degradation of specific proteins through the ubiquitin-proteasome pathway. These compounds typically consist of an IAP ligand that binds to cIAP1 and a linker that facilitates the recruitment of E3 ligases, enabling the targeted degradation of proteins involved in various cellular processes, including cancer cell survival.

The mechanism by which cIAP1 Ligand-Linker Conjugates exert their biological activity involves several key steps:

  • Binding Affinity : The ligand component binds to cIAP1, enhancing its E3 ligase activity.
  • Ubiquitination : The conjugate promotes the ubiquitination of target proteins, marking them for degradation by the proteasome.
  • Signal Modulation : By degrading specific oncoproteins, these conjugates can modulate signaling pathways critical for cell proliferation and survival.

1. Targeted Degradation in Cancer Cells

Studies have demonstrated that cIAP1 Ligand-Linker Conjugates significantly reduce levels of oncoproteins in various cancer cell lines. For instance, a study reported that treatment with these conjugates led to a marked decrease in the expression of proteins like XIAP and other IAPs in MCF-7 cells after 48 hours, indicating their potential in cancer therapeutics .

2. Comparative Analysis with Other Compounds

Compound NameMechanismUnique Features
This compoundE3 ligase targetingSpecific for cIAP1; promotes targeted degradation
SNIPER(ER) CompoundsInduces degradation of IAPsRapidly reduces levels of both cIAP1 and XIAP
AEG40730Autoubiquitination facilitatorReduces RIP1 ubiquitination, promoting apoptosis

This table highlights how cIAP1 Ligand-Linker Conjugates compare with other compounds targeting IAPs, illustrating their specificity and mechanism .

Biological Activity Assessment

The biological activity of cIAP1 Ligand-Linker Conjugates has been assessed through various experimental approaches:

  • Cell Viability Assays : Evaluating the impact on cancer cell survival post-treatment.
  • Western Blot Analysis : Measuring protein levels to confirm degradation.
  • Flow Cytometry : Analyzing apoptotic markers following treatment.

In one notable experiment, combined silencing of cIAP1 and XIAP resulted in approximately 50% reduction in cell viability compared to untreated controls, underscoring the importance of these proteins in maintaining cancer cell survival .

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